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molecular formula C13H16F3NO2 B8462516 4-((4-(Trifluoromethoxy)benzyl)oxy)piperidine

4-((4-(Trifluoromethoxy)benzyl)oxy)piperidine

Cat. No. B8462516
M. Wt: 275.27 g/mol
InChI Key: PFYZKCAGMTYSNT-UHFFFAOYSA-N
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Patent
US09334269B2

Procedure details

tert-Butyl 4-(4-(trifluoromethoxy)benzyloxy)piperidine-1-carboxylate was dissolved in CH2Cl2 (40 mL) and TFA (4 mL) was added. The light yellow solution was stirred at RT for 20 h, after which time complete Boc deprotection was evident by LC-MS. The solution was concentrated under reduced pressure providing product as a TFA salt in 65-95% overall yield. The material was purified to obtain a salt or free based using catch and release with strong cation exchange chromatography (SCX-2) washing first with MeOH, then with 2M NH3 in MeOH.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:26])([F:25])[O:3][C:4]1[CH:24]=[CH:23][C:7]([CH2:8][O:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)=[CH:6][CH:5]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[F:25][C:2]([F:1])([F:26])[O:3][C:4]1[CH:24]=[CH:23][C:7]([CH2:8][O:9][CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC=C(COC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The light yellow solution was stirred at RT for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC(OC1=CC=C(COC2CCNCC2)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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